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Compound of Interest

Compound Name:
N-(4-Amino-2-methylphenyl)-4-

(tert-butyl)benzamide

CAS No.: 861439-95-4

Cat. No.: B3159396 Get Quote

Introduction & Scientific Rationale
Bruton's tyrosine kinase (BTK) is an essential non-receptor kinase in the B-cell antigen

receptor (BCR) signaling pathway, making it a highly validated target for B-cell malignancies

and autoimmune disorders [[1]](). While first-generation inhibitors like ibrutinib have shown

clinical success, they often suffer from off-target toxicities due to cross-reactivity with kinases

sharing homologous active-site cysteines (e.g., EGFR, JAK3, BMX) [[2]]().

CHMFL-BTK-01 (Compound 9) was rationally designed as a highly potent (IC50 = 7 nM) and

exquisitely selective irreversible BTK inhibitor 2. It achieves this by covalently targeting the

Cys481 residue via a Michael acceptor warhead while utilizing a highly specific morpholine-

substituted pharmacophore to optimize hinge-binding geometry, completely abolishing off-

target activity against BMX, JAK3, and EGFR [[2]](). The development of such irreversible

inhibitors targeting Cys481 has become a major strategy in treating hematological

malignancies and autoimmune conditions 3.

Structural Note on the Starting Material: The clinically evaluated CHMFL-BTK-01 utilizes a 3-

amino-2-methylphenyl linkage to the central pyridinone core 2. The protocol provided herein is

adapted specifically for the precursor N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide.

This targeted synthesis yields the para-substituted positional isomer of CHMFL-BTK-01, a
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highly relevant analog for comparative Structure-Activity Relationship (SAR) studies and steric

tolerance profiling within the BTK ATP-binding pocket [[4]]().
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Figure 2: BCR signaling pathway and BTK inhibition.

Synthetic Strategy & Causality
The synthesis relies on a convergent approach utilizing robust palladium-catalyzed cross-

coupling methodologies.

Sandmeyer Bromination: To enable C-C bond formation, the unreactive amine of the starting

material is converted to an aryl bromide.

Suzuki-Miyaura Coupling: This step builds the core scaffold by coupling the aryl bromide with

1-methyl-5-nitro-6-oxo-1,6-dihydropyridin-3-ylboronic acid.

Buchwald-Hartwig Amination: Following nitro reduction, the right-hand morpholine-bearing

fragment is attached. Causality of Catalyst Choice: We employ Pd₂(dba)₃ with the Xantphos

ligand. The large bite angle (~111°) of Xantphos accelerates the reductive elimination step—

typically the rate-limiting step in C-N bond formation—thereby minimizing competing

hydrodehalogenation of the aryl bromide substrate.

Chemoselective Nitro Reduction: Iron powder and ammonium chloride (Fe/NH₄Cl) are

utilized instead of Pd/C-catalyzed hydrogenation to prevent any risk of dehalogenation prior

to coupling, and to provide a mild, highly chemoselective reduction.

Warhead Installation: Acryloyl chloride is added at strict sub-zero temperatures (-10 °C) to

prevent over-acylation and suppress spontaneous Michael addition of the newly formed

amine to the acrylamide product.
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N-(4-Amino-2-methylphenyl)-
4-(tert-butyl)benzamide

Step 1: Sandmeyer Bromination
Reagents: NaNO2, HBr, CuBr

Aryl Bromide Intermediate

Step 2: Suzuki-Miyaura Coupling
Reagents: Pd(dppf)Cl2, K2CO3

Nitro-Pyridinone Intermediate

Step 3: Nitro Reduction
Reagents: Fe, NH4Cl

Amino-Pyridinone Intermediate

Step 4: Buchwald-Hartwig Amination
Reagents: Pd2(dba)3, Xantphos

Nitro-Diaryl Amine Intermediate

Step 5: Nitro Reduction
Reagents: Fe, NH4Cl

Aniline Precursor

Step 6: Warhead Installation
Reagents: Acryloyl Chloride, DIPEA

CHMFL-BTK-01 Derivative
(Irreversible BTK Inhibitor)

Click to download full resolution via product page

Figure 1: Synthetic workflow for CHMFL-BTK-01 derivative.
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Quantitative Data & Reaction Parameters

Step
Reaction
Type

Catalyst /
Reagents

Temp (°C) Time (h)
Expected
Yield (%)

Purificati
on
Method

1

Sandmeyer

Brominatio

n

CuBr,

NaNO₂,

HBr (aq)

0 → 60 2 75 - 82

Flash

Chromatog

raphy

(Hex/EtOA

c)

2
Suzuki-

Miyaura

Pd(dppf)Cl

₂, K₂CO₃
90 12 68 - 75

Recrystalliz

ation

(EtOH)

3
Nitro

Reduction

Fe powder,

NH₄Cl
80 2 85 - 90

Celite

Filtration &

Extraction

4
Buchwald-

Hartwig

Pd₂(dba)₃,

Xantphos,

Cs₂CO₃

100 16 60 - 65

Flash

Chromatog

raphy

(DCM/MeO

H)

5
Nitro

Reduction

Fe powder,

NH₄Cl
80 2 80 - 88

Celite

Filtration &

Extraction

6
N-Acylation

(Warhead)

Acryloyl

Chloride,

DIPEA

-10 to 0 1 55 - 60

Prep-HPLC

(C18,

MeCN/H₂O

)

Step-by-Step Experimental Protocols
Step 1: Preparation of N-(4-Bromo-2-methylphenyl)-4-
(tert-butyl)benzamide
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Suspend N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide (1.0 eq) in a 48% aqueous

HBr solution (10 volumes) and cool to 0 °C.

Add a solution of NaNO₂ (1.2 eq) in water dropwise, maintaining the internal temperature

below 5 °C. Stir for 30 minutes to form the diazonium salt.

In a separate flask, dissolve CuBr (1.5 eq) in 48% HBr and heat to 60 °C.

Transfer the cold diazonium solution dropwise into the hot CuBr solution. Stir at 60 °C for 1.5

hours.

Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer

with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel

chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling
In a Schlenk flask, combine the aryl bromide from Step 1 (1.0 eq), 1-methyl-5-nitro-6-oxo-

1,6-dihydropyridin-3-ylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere.

Heat the reaction mixture to 90 °C for 12 hours.

Cool, filter through a thin pad of Celite, concentrate the filtrate, and purify via recrystallization

from hot ethanol to yield the nitro-pyridinone intermediate.

Step 3 & 5: General Procedure for Nitro Reduction
Dissolve the nitro-aromatic intermediate (1.0 eq) in an EtOH/H₂O mixture (4:1 v/v).

Add iron powder (5.0 eq) and solid NH₄Cl (5.0 eq).

Reflux the suspension vigorously at 80 °C for 2 hours.
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Cool the mixture to room temperature and filter through a pad of Celite, washing thoroughly

with EtOAc.

Wash the combined organic filtrate with saturated NaHCO₃, dry over MgSO₄, and

concentrate in vacuo to afford the corresponding amine.

Step 4: Buchwald-Hartwig Amination
To an oven-dried vial, add the amino-pyridinone intermediate from Step 3 (1.0 eq), (4-bromo-

2-nitrophenyl)(morpholino)methanone (1.1 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and

Xantphos (0.1 eq).

Evacuate and backfill the vial with argon three times.

Add anhydrous, degassed toluene (or 1,4-dioxane).

Seal the vial and stir at 100 °C for 16 hours.

Dilute with DCM, wash with water, dry the organics, and purify via flash chromatography

(DCM/MeOH gradient) to isolate the coupled diaryl amine.

Step 6: Warhead Installation (Acryloylation)
Dissolve the final aniline precursor (generated after Step 5) (1.0 eq) in anhydrous DCM and

add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

Cool the solution strictly to -10 °C using an ice/salt bath.

Add acryloyl chloride (1.05 eq) dropwise over 15 minutes.

Stir at -10 °C to 0 °C for 1 hour.

Quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate.

Purify the crude product via Preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA) to

yield the highly pure CHMFL-BTK-01 positional isomer.

Quality Control & Self-Validating Systems
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To ensure a self-validating protocol, each intermediate must be rigorously characterized to

prevent the propagation of synthetic errors:

Halogen Confirmation (Step 1): The conversion of the amine to the bromide must be

monitored by LC-MS. The analytical hallmark is the appearance of the characteristic isotopic

[M]⁺ and [M+2]⁺ doublet of the bromine atom in a 1:1 ratio.

C-N Bond Verification (Step 4): The disappearance of the aryl bromide must be confirmed via

TLC. The formation of the secondary diaryl amine is validated by the shift in the N-H stretch

in FTIR (~3300 cm⁻¹) and the appearance of the morpholine aliphatic protons in ¹H-NMR (δ

3.6–3.8 ppm).

Warhead Integrity (Step 6): The final product must exhibit the distinct vinylic protons of the

acrylamide moiety in ¹H-NMR (multiplets between δ 5.7 and 6.5 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28315597/
https://file.medchemexpress.com/catalog/targetPDF/Btk-Inhibitors-Modulators-MCE.pdf
https://www.mdpi.com/1422-0067/21/21/8006
https://www.mdpi.com/1420-3049/26/23/7411
https://www.benchchem.com/product/b3159396?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3159396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. file.medchemexpress.com [file.medchemexpress.com]

2. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-
oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a
highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]

To cite this document: BenchChem. [Comprehensive Application Note: Synthesis and
Validation of CHMFL-BTK-01 (Positional Isomer)]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3159396#synthesis-of-chmfl-btk-01-
from-n-4-amino-2-methylphenyl-4-tert-butyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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